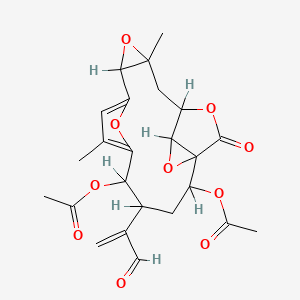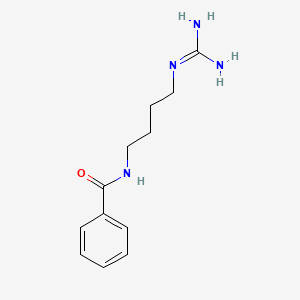
Benzoylagmatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoylagmatine is a member of guanidines. It is a conjugate base of a benzoylagmatinium.
Applications De Recherche Scientifique
Benzoylation Procedures for Analyzing Biogenic Amines
- A study by Özdestan and Üren (2009) developed a new benzoylation procedure to analyze biogenic amines like agmatine. This procedure improved reliability in terms of reaction time, peak resolution, detector response, and repeatability. It was found effective for analyzing various amines including agmatine, with good regression coefficients and detection limits ranging from 0.2 mg/l to 2.5 mg/l (Özdestan & Üren, 2009).
Benzoyl Peroxide in Pharmaceutical Applications
- Although focusing on benzoyl peroxide, Bellei et al. (2004) explored its use as a free-radical generating compound in pharmaceuticals for treating acne. This study contributes to understanding the broader context of benzoyl compounds in pharmaceutical applications (Bellei et al., 2004).
Benzoyl Peroxide for Analyzing Pharmaceuticals in Water
- A study by Kasprzyk-Hordern et al. (2008) utilized ultra performance liquid chromatography to detect various pharmaceuticals, including benzoyl peroxide, in water. This research highlights the use of benzoyl compounds in environmental monitoring (Kasprzyk-Hordern et al., 2008).
Microsponge Delivery System Involving Benzoyl Peroxide
- Jelvehgari et al. (2006) investigated a microsponge delivery system for benzoyl peroxide, indicating its relevance in controlled drug release applications. This study can provide insights into similar applications for benzoylagmatine (Jelvehgari et al., 2006).
Benzoyl Chloride in Food Preservation
- Research by del Olmo, Calzada, and Nuñez (2017) discussed the use of benzoyl chloride as a food preservative. This study offers a perspective on the potential applications of benzoyl derivatives in food science (del Olmo, Calzada, & Nuñez, 2017).
Monitoring Neurochemicals with Benzoyl Chloride Derivatization
- Song et al. (2012) developed a method using benzoyl chloride for neurochemical monitoring in vivo. This research demonstrates the utility of benzoyl derivatives in neuroscience and neuropharmacology (Song et al., 2012).
Environmental Impact of Benzoylecgonine
- A study by Parolini et al. (2018) on benzoylecgonine, a cocaine metabolite, assessed its environmental impact and toxicity to aquatic organisms. This research contributes to understanding the ecological implications of benzoyl compounds (Parolini et al., 2018).
Benzoylmesaconine in Anti-inflammatory Research
- Zhou et al. (2022) explored the anti-inflammatory mechanisms of benzoylmesaconine. This study could provide insights into similar mechanisms for benzoylagmatine (Zhou et al., 2022).
Benzoyl Chloride in Photolysis Studies
- Russo et al. (2016) used benzoyl chloride in a study on the photolysis of benzoylecgonine. This research indicates the potential of benzoyl compounds in environmental photolysis processes (Russo et al., 2016).
Propriétés
Nom du produit |
Benzoylagmatine |
|---|---|
Formule moléculaire |
C12H18N4O |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
N-[4-(diaminomethylideneamino)butyl]benzamide |
InChI |
InChI=1S/C12H18N4O/c13-12(14)16-9-5-4-8-15-11(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17)(H4,13,14,16) |
Clé InChI |
ZRBMNUPECIGKKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCCN=C(N)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



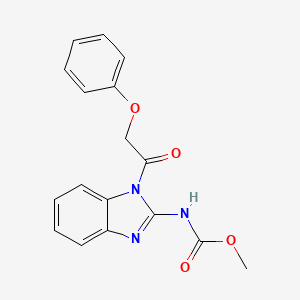

![5-[(4-Chloro-2-nitrophenyl)azo]-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile](/img/structure/B1203038.png)
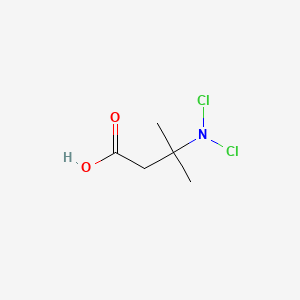
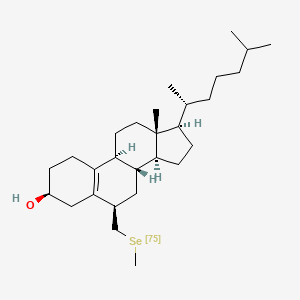
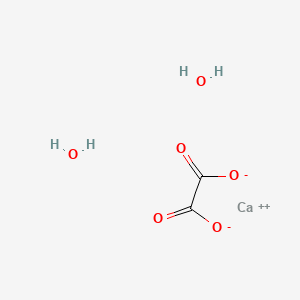
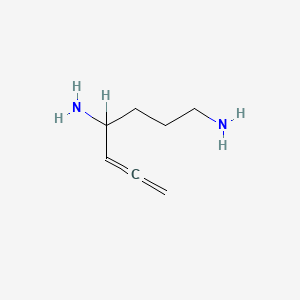
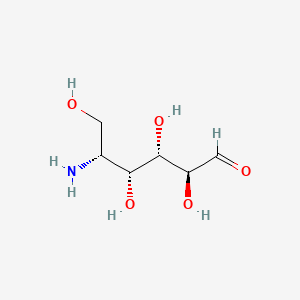

![1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline](/img/structure/B1203051.png)

